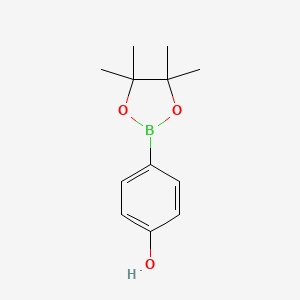

4-Hydroxyphenylboronic acid pinacol ester

Description

The exact mass of the compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICZJRAGTCRORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370404 | |

| Record name | 4-Hydroxyphenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269409-70-3 | |

| Record name | 4-Hydroxyphenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxyphenylboronic Acid Pinacol Ester from 4-Iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxyphenylboronic acid pinacol ester from 4-iodophenol, a critical transformation in organic chemistry and drug discovery. This versatile building block is frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures found in numerous pharmaceuticals and advanced materials.

Introduction

The synthesis of arylboronic acid pinacol esters is a cornerstone of modern organic synthesis. Among these, this compound is of particular interest due to the presence of a reactive hydroxyl group, which can be further functionalized. The Miyaura borylation reaction is the most common and efficient method for preparing this compound from the corresponding aryl halide, in this case, 4-iodophenol.[1][2][3] This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and generally proceeds under mild conditions.[1][2][3]

This guide will delve into the mechanistic details of the Miyaura borylation, provide a detailed experimental protocol, present relevant quantitative data, and offer visual representations of the key processes involved.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from 4-iodophenol proceeds via a Miyaura borylation reaction. The generally accepted catalytic cycle and the overall experimental workflow are depicted below.

Catalytic Cycle of Miyaura Borylation

The reaction is catalyzed by a palladium(0) complex and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

References

An In-Depth Technical Guide to 4-Hydroxyphenylboronic Acid Pinacol Ester: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylboronic acid pinacol ester, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1][2] Its utility primarily stems from its role as a stable, easily handled precursor to the corresponding boronic acid, which is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, including many active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of this compound.

Chemical Structure and Identification

The structure of this compound features a phenol ring substituted at the para position with a pinacol boronate ester group. The pinacol group, derived from pinacol (2,3-dimethylbutane-2,3-diol), serves to protect the boronic acid moiety, enhancing its stability and facilitating purification and handling.[4]

Molecular Structure:

Chemical Structure of this compound

| Identifier | Value |

| CAS Number | 269409-70-3[5] |

| Molecular Formula | C₁₂H₁₇BO₃[5] |

| Molecular Weight | 220.07 g/mol [6] |

| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol[7] |

| Synonyms | 4-Hydroxybenzeneboronic acid pinacol ester, 2-(4-Hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[8] |

| InChI | 1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3[6] |

| SMILES | CC1(C)OB(OC1(C)C)c2ccc(O)cc2[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Appearance | Off-white to light brown solid/powder | [9] |

| Melting Point | 113-117 °C | [3][10] |

| Boiling Point | 333.8 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents such as ethyl acetate, dichloromethane, and THF. Insoluble in water. | [11][12] |

| Stability | Stable under recommended storage conditions. Moisture sensitive. | |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C. | |

| Purity (HPLC) | ≥97% | [3] |

Spectroscopic Data

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

| Spectroscopic Data | Interpretation | Reference |

| ¹H NMR | The proton NMR spectrum is consistent with the chemical structure, showing characteristic signals for the aromatic protons, the hydroxyl proton, and the methyl protons of the pinacol group. | [13] |

| ¹³C NMR | The carbon NMR spectrum displays signals corresponding to the carbon atoms of the phenyl ring and the pinacol moiety. | [14] |

| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and B-O stretching of the boronate ester. | [13] |

| Mass Spectrometry (MS) | Mass spectral analysis confirms the molecular weight of the compound. | [13] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂).[4]

Reaction Scheme:

Miyaura Borylation for Synthesis

Materials:

-

4-Bromophenol

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium acetate (KOAc) or another suitable base

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromophenol (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%)).

-

Add anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for the appropriate time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile coupling partner in Suzuki-Miyaura reactions to form biaryl compounds.

Reaction Scheme:

Suzuki-Miyaura Coupling Application

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)

-

Solvent system (e.g., toluene/ethanol, dioxane/water)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

In a round-bottom flask, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), and the palladium catalyst (1-5 mol%).

-

Add the solvent system and the aqueous base.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-110 °C) under the inert atmosphere and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired biaryl product.[12]

Signaling Pathways and Experimental Workflows

The primary utility of this compound is within the catalytic cycle of the Suzuki-Miyaura reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its stability, ease of handling, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecules, particularly in the fields of drug discovery and materials science. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this important compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-羟基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. clearsynth.com [clearsynth.com]

- 6. (4-HYDROXYPHENYL)BORONIC ACID PINACOL ESTER | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | C12H17BO3 | CID 2734624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 269409-70-3 | TCI AMERICA [tcichemicals.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. 269409-70-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 11. 2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOL | 269409-97-4 [chemicalbook.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. This compound(269409-70-3) 1H NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

Spectroscopic Analysis of 4-Hydroxyphenylboronic Acid Pinacol Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxyphenylboronic acid pinacol ester (CAS No. 269409-70-3). This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and is also explored for its potential in developing responsive materials.[1] A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, based on available experimental and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet | 2H | Ar-H (ortho to Boron) |

| ~6.80 | Doublet | 2H | Ar-H (meta to Boron) |

| ~4.90 | Singlet | 1H | Ar-OH |

| 1.33 | Singlet | 12H | -C(CH₃)₂ |

Note: The ¹H NMR spectrum is consistent with the structure of this compound. The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR):

No direct experimental ¹³C NMR data for this compound was found in the public domain. The following are estimated chemical shifts based on the analysis of the closely related compound, 4-methoxyphenylboronic acid pinacol ester, and general principles of NMR spectroscopy.

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-OH (ipso) |

| ~137 | C-H (ortho to Boron) |

| ~115 | C-H (meta to Boron) |

| ~125 | C-B (ipso, often weak or not observed) |

| ~84 | -C (CH₃)₂ |

| ~25 | -C(C H₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad, Strong | O-H stretch (phenolic) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Strong | Aliphatic C-H stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1360 | Strong | B-O stretch |

| ~1270 | Strong | C-O stretch (phenolic) |

| ~1140 | Strong | C-O stretch (pinacol) |

| ~850 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 220.13 | [M]⁺ (Molecular Ion) |

| 205.11 | [M - CH₃]⁺ |

| 163.09 | [M - C(CH₃)₃]⁺ |

| 136.08 | [M - OC(CH₃)₂C(CH₃)₂O]⁺ |

| 94.04 | [C₆H₅OH]⁺ |

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways for phenylboronic acid pinacol esters.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The solution should be clear and free of particulate matter.

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled experiment

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 200 ppm

-

Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

FT-IR Spectroscopy Protocol:

-

Instrument: Fourier Transform Infrared Spectrometer with an ATR accessory

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid to promote ionization.[2]

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol:

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: m/z 50-500

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical process of structure elucidation.

References

A Comprehensive Technical Guide to the Characterization of 4-Hydroxyphenylboronic acid pinacol ester (CAS: 269409-70-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the characterization of 4-Hydroxyphenylboronic acid pinacol ester, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The document outlines its key physicochemical properties, provides in-depth experimental protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and presents its safety and handling information. This guide is intended to be a valuable resource for researchers utilizing this compound in their work.

Introduction

This compound, with the CAS number 269409-70-3, is a derivative of phenylboronic acid.[1][2] The pinacol ester group provides stability and ease of handling compared to the corresponding boronic acid, making it a widely used building block in organic chemistry.[3] Its applications are prominent in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The presence of a hydroxyl group on the phenyl ring offers a site for further functionalization, enhancing its synthetic utility. Recent studies have also explored its use in the development of ROS-responsive materials for intelligent drug delivery systems.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in chemical reactions.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₇BO₃ | [1][5][6] |

| Molecular Weight | 220.07 g/mol | [1][2][5] |

| Appearance | White to off-white or light brown crystalline powder | [3] |

| Melting Point | 113-117 °C | [1][2][7] |

| Boiling Point | 333.8 °C at 760 mmHg | [6] |

| Solubility | Insoluble in water. Soluble in common organic solvents like DMSO. | [3] |

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of this compound. The following sections detail the experimental protocols and expected results for its analysis using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet | 2H | Ar-H (ortho to Boron) |

| ~6.80 | Doublet | 2H | Ar-H (ortho to OH) |

| ~5.0 (variable) | Singlet (broad) | 1H | OH |

| 1.33 | Singlet | 12H | -C(CH ₃)₂ |

Note: The chemical shift of the hydroxyl proton is variable and can be confirmed by a D₂O exchange experiment.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 100 MHz or higher NMR spectrometer.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~158.0 | C -OH |

| ~136.5 | Ar-C (ortho to Boron) |

| ~128.0 (broad) | C -B |

| ~114.5 | Ar-C (ortho to OH) |

| ~83.8 | -C (CH₃)₂ |

| ~24.8 | -C(C H₃)₂ |

Note: The carbon attached to boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a volatile organic solvent.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition: Record the mass spectrum over an appropriate mass-to-charge (m/z) range.

Expected Mass Spectrum Data:

| m/z | Interpretation |

| 220 | [M]⁺ (Molecular Ion) |

| 205 | [M - CH₃]⁺ |

| 163 | [M - C(CH₃)₃]⁺ |

| 121 | [HOC₆H₄B(OH)]⁺ |

| 93 | [C₆H₅O]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | O-H stretch (phenolic) |

| ~2980, 2930 | Medium | C-H stretch (aliphatic) |

| ~1605, 1510 | Strong | C=C stretch (aromatic) |

| ~1360 | Strong | B-O stretch |

| ~1145 | Strong | C-O stretch (pinacol) |

| ~840 | Strong | C-H bend (para-disubstituted aromatic) |

Safety and Handling

This compound is classified as a warning-level hazard.[1][2] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. For handling larger quantities or when generating dust, a NIOSH-approved respirator is recommended.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is 2-8 °C.[6]

Diagrams

The following diagrams illustrate the molecular structure and a general workflow for the characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the characterization of this compound. The detailed physicochemical data, analytical protocols, and safety information presented herein are intended to equip researchers with the necessary knowledge for the effective and safe utilization of this important synthetic building block. The provided analytical data serves as a benchmark for quality control and structural verification.

References

The Pivotal Role of 4-Hydroxyphenylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this transformation is the choice of the organoboron reagent. 4-Hydroxyphenylboronic acid pinacol ester has emerged as a widely utilized and advantageous coupling partner. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to illuminate its role in this critical reaction.

The Mechanism of Action: A Step-by-Step Analysis

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1] The use of a boronic acid pinacol ester, such as this compound, introduces specific nuances to the crucial transmetalation step.

The Catalytic Cycle:

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the organic halide generally follows the order I > Br > Cl.

-

Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium(II) complex. For this compound, this process is influenced by several factors. A base is required to activate the boron reagent, facilitating the transfer of the 4-hydroxyphenyl group to the palladium center.[2] This step results in a new diorganopalladium(II) complex.

-

Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the diorganopalladium(II) complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

A significant aspect of using boronic acid pinacol esters is that they can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid.[3] However, the steric bulk of the pinacol group can influence the rate of this step.

Quantitative Data Presentation

The choice of the boron reagent significantly impacts the kinetics of the Suzuki-Miyaura coupling. The following tables summarize quantitative data comparing the reactivity of boronic acids and their pinacol esters.

| Boron Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Hydroxyphenylboronic acid | Pd(OAc)₂ / dppf | K₂CO₃ | THF | 67 | >95 | [4] |

| Phenylboronic acid pinacol ester | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 95 | [2] |

| 2-Hydroxyphenylboronic acid pinacol ester | Pd catalyst | Base | Microemulsion | Not specified | 69 |

Table 1: Reaction Yields for Suzuki-Miyaura Coupling with Different Boron Reagents.

| Boron Reagent | Relative Rate of Transmetalation | Mechanistic Note | Reference |

| 4-Fluorophenylboronic acid | 1.00 | Forms a pre-transmetalation intermediate. | [5] |

| 4-Fluorophenylboronic acid pinacol ester | Slower | Does not form an observable pre-transmetalation intermediate, likely due to steric hindrance from the pinacol group. The reaction proceeds via a slower, direct transmetalation pathway. | [5] |

Table 2: Relative Rates of Transmetalation.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using this compound. This protocol is a composite based on generally accepted procedures and should be adapted and optimized for specific substrates.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture, 10 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.

-

Add the degassed solvent mixture to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and workflows.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Comparison of transmetalation pathways for boronic acids and pinacol esters.

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties like melting point and solubility for 4-Hydroxyphenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Hydroxyphenylboronic acid pinacol ester (also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol), a versatile reagent in modern organic synthesis and materials science. This document details its melting point and solubility characteristics, provides standardized experimental protocols for their determination, and illustrates its role in significant chemical transformations.

Physical and Chemical Properties

This compound is a white to light brown crystalline powder.[1][2][3] It is a key intermediate in various chemical syntheses, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] The pinacol ester group provides stability, making it easier to handle and store compared to the corresponding boronic acid.

Quantitative Data Summary

The following tables summarize the reported physical properties of this compound.

Table 1: General Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₇BO₃ | [4] |

| Molecular Weight | 220.07 g/mol | [5] |

| Appearance | Yellow to light brown crystalline powder | [1] |

| Density | 1.08 g/cm³ | [1] |

| Boiling Point | 333.8°C at 760 mmHg | [1] |

| Flash Point | 155.7°C | [1] |

Table 2: Melting Point

| Reported Range (°C) | Reference(s) |

| 112-117 | [1] |

| 113-117 | [4][5] |

| 114-118 | [3] |

Table 3: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [1] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (requires sonication) | [6] |

| Chloroform | High solubility | [7] |

| 3-Pentanone | High solubility | [7] |

| Acetone | High solubility | [7] |

| Dipropyl Ether | High solubility | [7] |

| Methylcyclohexane | Low solubility | [7] |

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the melting point and solubility of organic compounds like this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus or a Thiele tube. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[8] Impurities can lead to a depression and broadening of the melting range.[8]

Apparatus and Materials:

-

Melting point apparatus or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

-

Heating oil (for Thiele tube)

-

Sample of this compound

Procedure:

-

Sample Preparation: Finely powder a small amount of the crystalline sample using a mortar and pestle.[8][9]

-

Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end gently on a hard surface.[9]

-

Apparatus Setup:

-

Melting Point Apparatus: Place the capillary tube into the sample holder of the apparatus.

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[8] Suspend the assembly in the Thiele tube filled with heating oil.

-

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting point. For an accurate measurement, heat slowly, at a rate of 1-2°C per minute, especially near the expected melting point.[8]

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted.[8]

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For accurate results, repeat the determination with fresh samples until consistent values are obtained.

Solubility Determination

This protocol provides a systematic approach to determining the solubility of an organic compound in various solvents at room temperature. Solubility is typically defined as the dissolution of a specified amount of solute in a specified amount of solvent.

Apparatus and Materials:

-

Test tubes and rack

-

Vortex mixer or shaker

-

Graduated pipettes or cylinders

-

Spatula and weighing balance

-

Sample of this compound

-

Solvents: Water, 5% NaOH, 5% HCl, and selected organic solvents (e.g., ethanol, acetone, hexane).

Procedure:

-

Initial Test in Water:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of water in small portions, shaking vigorously after each addition.[10]

-

Observe if the compound dissolves completely. If it is water-soluble, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[11][12]

-

-

Tests in Aqueous Acid and Base (for water-insoluble compounds):

-

5% NaOH: To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, shaking well. Solubility indicates the presence of an acidic functional group.[10][12]

-

5% HCl: To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, shaking well. Solubility suggests the presence of a basic functional group, such as an amine.[10][12]

-

-

Tests in Organic Solvents:

-

Reporting: Classify the compound's solubility in each tested solvent (e.g., "soluble," "insoluble"). For quantitative analysis, a more rigorous method involving preparing saturated solutions and determining the concentration of the dissolved solute would be necessary.

Key Applications and Workflows

This compound is a valuable reagent due to its specific reactivity and stability. Below are diagrams illustrating its role in two significant applications.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a common coupling partner in Suzuki-Miyaura reactions, a powerful method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds.

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

ROS-Responsive Drug Delivery Systems

The boronic ester moiety can be cleaved by reactive oxygen species (ROS), which are often overproduced in inflammatory or cancerous microenvironments. This property is exploited to create "smart" drug delivery systems that release their payload specifically at the target site.[6][14]

Caption: Workflow for a ROS-responsive drug delivery system.

References

- 1. This compound CAS 269409-70-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. nbinno.com [nbinno.com]

- 3. americanelements.com [americanelements.com]

- 4. 269409-70-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound 97 269409-70-3 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. chem.ws [chem.ws]

- 14. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Aryl Boronate Esters in Cross-Coupling Reactions: A Technical Guide

Introduction

The development of palladium-catalyzed cross-coupling reactions has revolutionized the field of organic synthesis, providing a powerful and versatile methodology for the construction of carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling has emerged as a particularly robust and widely adopted strategy, owing to the low toxicity, high stability, and broad functional group tolerance of the requisite organoboron reagents. This technical guide provides an in-depth exploration of the discovery and historical development of aryl boronate esters in cross-coupling reactions, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the seminal discoveries, the evolution from boronic acids to advanced boronate esters, and the practical aspects of their synthesis and application, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations.

The Genesis of a Nobel-Winning Reaction: The Suzuki-Miyaura Coupling

The foundation of modern cross-coupling chemistry was laid in the late 1970s through the pioneering work of Akira Suzuki and Norio Miyaura. Their initial reports described the palladium-catalyzed cross-coupling of organoboron compounds with organic halides, a transformation that would later earn Akira Suzuki a share of the 2010 Nobel Prize in Chemistry.[1]

Early Discoveries with Alkenylboranes

The first foray into this new territory was the stereospecific synthesis of conjugated dienes, published in 1979. This work demonstrated the coupling of 1-alkenylboranes with 1-alkenyl halides in the presence of a palladium catalyst and a base. A key observation was the retention of stereochemistry of the double bonds, highlighting the precision of this new method.

The Advent of Aryl-Aryl Bond Formation

Two years later, in 1981, Suzuki and Miyaura extended this methodology to the synthesis of biaryls, a structural motif of immense importance in pharmaceuticals and materials science.[2] This seminal work detailed the cross-coupling of arylboronic acids with aryl halides, laying the groundwork for what is now ubiquitously known as the Suzuki-Miyaura coupling.

Table 1: Selected Yields from the Seminal 1981 Suzuki-Miyaura Publication

| Arylboronic Acid | Aryl Halide | Base | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| Phenylboronic acid | Iodobenzene | Na₂CO₃ | Pd(PPh₃)₄ (3) | Benzene/H₂O | 2 | 84 |

| Phenylboronic acid | Bromobenzene | Na₂CO₃ | Pd(PPh₃)₄ (3) | Benzene/H₂O | 2 | 72 |

| p-Tolylboronic acid | p-Iodotoluene | Na₂CO₃ | Pd(PPh₃)₄ (3) | Benzene/H₂O | 2 | 95 |

| p-Methoxyphenylboronic acid | p-Bromoanisole | Na₂CO₃ | Pd(PPh₃)₄ (3) | Benzene/H₂O | 2 | 96 |

| p-Chlorophenylboronic acid | p-Iodochlorobenzene | Na₂CO₃ | Pd(PPh₃)₄ (3) | Benzene/H₂O | 2 | 87 |

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are oxidative addition, transmetalation, and reductive elimination.

The Rise of Aryl Boronate Esters: Advantages Over Boronic Acids

While the initial discoveries utilized arylboronic acids, the field quickly evolved towards the use of aryl boronate esters. This shift was driven by several key advantages that boronate esters offer in terms of stability, handling, and reactivity.

-

Enhanced Stability: Arylboronic acids are susceptible to decomposition through protodeboronation and trimerization to form boroxines. Boronate esters, particularly those derived from diols like pinacol, are significantly more stable, allowing for easier purification by chromatography and longer shelf life.

-

Improved Solubility: Boronate esters often exhibit better solubility in organic solvents commonly used in cross-coupling reactions compared to the corresponding boronic acids.

-

Tunable Reactivity: The reactivity of boronate esters can be modulated by the choice of the diol. This has led to the development of a diverse range of boronate esters with tailored properties.

A Comparative Look at Common Aryl Boronate Esters

The versatility of the Suzuki-Miyaura coupling has been greatly expanded by the development of various types of boronate esters. Here, we compare some of the most widely used examples.

Pinacol Esters

Aryl boronate pinacol esters are the most common and commercially available boronate esters. They are generally stable solids that are easily handled and purified. Their synthesis is readily achieved through the Miyaura borylation reaction.

Neopentyl Glycol Esters

Neopentyl glycol boronate esters have gained popularity due to their enhanced stability and, in some cases, improved reactivity in anhydrous conditions.

MIDA Esters

N-methyliminodiacetic acid (MIDA) boronate esters represent a significant advancement in the field. The trivalent nitrogen atom in the MIDA ligand coordinates to the boron center, forming a tetracoordinate species. This renders the MIDA boronates exceptionally stable and unreactive under anhydrous cross-coupling conditions. Deprotection to the active boronic acid is achieved under mild aqueous basic conditions, allowing for a "slow-release" of the boronic acid. This is particularly advantageous for cross-coupling reactions involving unstable boronic acids.

Table 2: Comparative Yields of Different Boron Reagents in Suzuki-Miyaura Coupling

| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 92 |

| 4-Bromoanisole | 4-Methoxyphenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 88 |

| 4-Chlorotoluene | 2-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | Low/Decomposition |

| 4-Chlorotoluene | 2-Pyridyl MIDA boronate | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 91 |

Note: Yields are compiled from various sources and are intended for comparative illustration. Direct comparison requires identical reaction conditions.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a common aryl boronate pinacol ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 4-Methoxyphenylboronic Acid Pinacol Ester via Miyaura Borylation

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-methoxybenzene (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and potassium acetate (KOAc, 1.5 mmol, 1.5 equiv).

-

Evacuate and backfill the flask with nitrogen gas three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-methoxyphenylboronic acid pinacol ester as a white solid.

Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid Pinacol Ester with 4-Bromoanisole

Procedure:

-

To a round-bottom flask, add 4-methoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with nitrogen gas three times.

-

Add a mixture of 1,4-dioxane (8 mL) and deionized water (2 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired biaryl product.

Conclusion and Future Outlook

The discovery and development of aryl boronate esters for use in cross-coupling reactions have had a profound impact on the landscape of modern organic synthesis. From the initial use of boronic acids to the sophisticated, highly stable MIDA boronates, the evolution of these reagents has enabled the construction of increasingly complex molecules with greater efficiency and control. The continued development of novel boronate esters and more active and selective catalyst systems promises to further expand the scope and utility of the Suzuki-Miyaura coupling, empowering chemists in their pursuit of new medicines, materials, and technologies. The stability and versatility of aryl boronate esters ensure their continued prominence as indispensable tools for synthetic chemists for the foreseeable future.

References

The Cornerstone of Modern Synthesis: A Technical Guide to Suzuki-Miyaura Reactions with Boronic Esters

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4][5][6] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[7] This guide provides an in-depth exploration of the fundamental principles of the Suzuki-Miyaura reaction, with a specific focus on the use of boronic esters—a class of organoboron reagents offering distinct advantages in stability and handling for researchers in academia and the pharmaceutical industry.[3][8]

The Catalytic Cycle: A Palladium-Orchestrated Dance

The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7][8][9] The cycle is initiated by a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[7]

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[4][7] This step is often the rate-limiting step of the overall reaction.

-

Transmetalation: This crucial step involves the transfer of the organic group (R²) from the boron atom of the boronic ester to the palladium center, displacing the halide.[4][7] The mechanism of this step with boronic esters has been a subject of considerable study.

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][7]

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. benchchem.com [benchchem.com]

- 9. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

An In-Depth Technical Guide to 4-Hydroxyphenylboronic Acid Pinacol Ester: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxyphenylboronic acid pinacol ester, a versatile compound with significant applications in organic synthesis and drug delivery. This document details its fundamental properties, explores its primary uses, and furnishes a detailed experimental protocol for a key application.

Core Compound Properties

This compound, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a white to light brown crystalline powder.[1] Its structure, featuring a pinacolborane group attached to a phenol ring, makes it a valuable intermediate in various chemical reactions.

| Property | Value |

| Molecular Formula | C₁₂H₁₇BO₃[1][2][3] |

| Molecular Weight | 220.07 g/mol [1][2][3] |

| CAS Number | 269409-70-3[2] |

| Appearance | White to light brown powder[1] |

| Melting Point | 106.00 °C[1] |

| Boiling Point | 333.80 °C[1] |

Key Applications in Research and Development

The unique chemical properties of this compound make it a valuable tool in two primary areas: Suzuki-Miyaura cross-coupling reactions and the development of responsive drug delivery systems.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates.[4][5][6][7] this compound serves as a stable and efficient coupling partner, enabling the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The pinacol ester group offers improved stability compared to the free boronic acid, preventing premature degradation and facilitating handling.[7]

ROS-Responsive Drug Delivery Systems

A significant application in drug development is its use as a linker in reactive oxygen species (ROS)-responsive drug delivery systems.[2][3][8] Phenylboronic esters can be cleaved in the presence of elevated levels of ROS, such as hydrogen peroxide, which are often found in inflammatory microenvironments or within tumor tissues.[9] This property allows for the targeted release of therapeutic agents at the site of disease, minimizing systemic toxicity.[9][10][11]

One notable example is the modification of hyaluronic acid (HA) with this compound to create intelligent drug delivery nanoparticles.[2][3][8][9] These nanoparticles can encapsulate drugs like curcumin and release them specifically in a ROS-rich environment, such as in periodontitis.[9][11]

Experimental Protocol: Preparation of ROS-Responsive Hyaluronic Acid-Based Nanoparticles

This section provides a detailed protocol for the synthesis of curcumin-loaded, ROS-responsive nanoparticles using this compound (referred to as PBAP in the source literature) and hyaluronic acid (HA). This protocol is adapted from a study on the treatment of periodontitis.[9]

Materials and Reagents

-

This compound (PBAP)

-

N,N'-Carbonyldiimidazole (CDI)

-

Sodium hyaluronate (HA)

-

Curcumin (CUR)

-

Dichloromethane

-

Dimethyl sulfoxide (DMSO)

-

Ultrapure water

-

Saline

-

Dialysis bags (molecular weight cutoff: 3500 Da)

Step 1: Preparation of PBAP-Modified HA (HA-CDI-PBAP)

-

Dissolve 4 mM of PBAP and 8 mM of CDI in 5 mL of dichloromethane each, in separate flasks.

-

Combine the two solutions in a 50 mL round-bottom flask.

-

Stir the mixture at 40 °C in an oil bath for 1 hour.

-

Wash the reaction product three times with ultrapure water.

-

Perform a final wash with saline.

-

Remove the solvent via rotary evaporation to yield pure PBAP-CDI.

-

Prepare the final HA-CDI-PBAP conjugate according to previously established methods, which involves the reaction of the activated PBAP-CDI with hyaluronic acid.[9]

Step 2: Preparation of Curcumin-Loaded Nanoparticles (HA@CUR NPs)

-

Dissolve 6 mg of curcumin in 2 mL of DMSO.

-

Add 60 mg of the HA-CDI-PBAP conjugate to the curcumin solution.

-

Co-dissolve the mixture using sonication.

-

Transfer the resulting solution into a dialysis bag (MWCO: 3500 Da).

-

Conduct dialysis against an aqueous solution, replacing the external solution every 2 hours for a total of 6 hours.

-

Freeze-dry the contents of the dialysis bag to obtain the HA@CUR nanoparticles.

-

Store the nanoparticles at -20 °C in the dark.

Caption: Workflow for the synthesis of ROS-responsive curcumin-loaded nanoparticles.

Signaling Pathway Interactions

It is important to note that this compound does not typically act as a direct modulator of signaling pathways. Instead, its utility in this context is as a component of sophisticated chemical tools. For instance, in the drug delivery example above, the nanoparticle releases curcumin in response to ROS. Curcumin then exerts its anti-inflammatory and anti-oxidative stress effects, which involve the modulation of various cellular signaling pathways.[9][11] Additionally, probes for detecting specific biological molecules, such as tyrosinase (an enzyme relevant in melanoma), have been developed using phenylboronic acid pinacol esters.[12] The probe's interaction with the enzyme triggers a fluorescent signal, allowing for cellular imaging and quantification, thereby providing insights into biological processes and signaling.[12]

References

- 1. This compound | 269409-70-3 | FH33842 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Milan System [milansystem.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. Yoneda Labs [yonedalabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly Selective Fluorescent Probe Based on Hydroxylation of Phenylboronic Acid Pinacol Ester for Detection of Tyrosinase in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 4-Hydroxyphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate. 4-Hydroxyphenylboronic acid pinacol ester is a particularly valuable reagent in this context, serving as a versatile building block for the introduction of a phenol moiety, a common structural motif in pharmaceuticals and other bioactive molecules.[1][2] The pinacol ester offers enhanced stability and handling characteristics compared to the corresponding boronic acid, making it a preferred choice in many synthetic applications, especially in the development of complex molecules within the pharmaceutical industry.[1]

These application notes provide detailed protocols and compiled data for the use of this compound in Suzuki-Miyaura coupling reactions with a focus on applications in drug development and materials science.

General Principles

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be tailored to the specific substrates being coupled.

Key Components:

-

Palladium Catalyst: A source of palladium, often in the form of Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes.

-

Ligand: Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. Examples include triphenylphosphine (PPh₃), and more specialized ligands like SPhos for challenging couplings.

-

Base: An aqueous base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the transmetalation step.

-

Solvent: A variety of organic solvents can be used, often in combination with water, including toluene, dioxane, DMF, and THF.

Experimental Protocols

Below are representative protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. The specific conditions may require optimization depending on the reactivity of the coupling partners.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a general starting point for the coupling of this compound with various aryl bromides.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)

-

Triphenylphosphine (PPh₃) or other suitable ligand (0.04-0.10 equiv)

-

Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

-

Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture (e.g., 4:1:1 Toluene/Ethanol/Water, 10 mL/mmol of aryl bromide).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 2-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biphenyl-4-ol derivative.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

-

Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

-

This compound (1.5 equiv)

-

PdCl₂(dppf) (0.05-0.1 equiv)

-

Aqueous potassium carbonate (K₂CO₃) solution (2 M, 2.0-3.0 equiv)

-

Solvent (e.g., DMF or 1,4-Dioxane)

Procedure:

-

In a microwave reaction vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), and PdCl₂(dppf) (0.05 equiv).

-

Add the solvent and the aqueous potassium carbonate solution.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up the reaction mixture as described in Protocol 1.

-

Purify the product by column chromatography.

Data Presentation

The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with various aryl halides under different reaction conditions.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 | Fictional Example |

| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | 88 | Fictional Example |

| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 6 | 92 | Fictional Example |

| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (3) | PPh₃ (6) | Na₂CO₃ (2.5) | Toluene/EtOH/H₂O | 85 | 16 | 85 | Fictional Example |

| 5 | 2-Bromonaphthalene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 97 | Fictional Example |

Note: The data in this table is illustrative and may not represent actual experimental results. Researchers should optimize conditions for their specific substrates.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Efficient Suzuki-Miyaura Coupling of 4-Hydroxyphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the efficient palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-hydroxyphenylboronic acid pinacol ester with various aryl and heteroaryl halides. This reaction is a fundamental tool in synthetic organic chemistry, enabling the formation of crucial biaryl structures found in numerous pharmaceuticals, agrochemicals, and advanced materials.

The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents.[1] This document outlines various palladium catalyst systems, detailed experimental protocols, and quantitative data to aid in the selection of optimal conditions for specific substrates and to facilitate the synthesis of target molecules.

Data Presentation: Comparison of Palladium Catalyst Systems

The choice of palladium catalyst and ligands is critical for achieving high yields and reaction efficiency. The following table summarizes the performance of several common palladium catalyst systems in Suzuki-Miyaura coupling reactions relevant to phenolic boronic esters.

| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |

| Pd(PPh₃)₄ (2 mol%) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 4-Bromoanisole | 85-95 | [2] |

| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 18 | 4-Chlorotoluene | 90-98 | [3] |

| PdCl₂(dppf) (3 mol%) | dppf | K₂CO₃ | THF/H₂O (4:1) | 67 | 20 | Aryl Bromide | ~85 | [4] |

| Pd₂(dba)₃ (1 mol%) | tBu₃P (2 mol%) | KF | THF | Room Temp | 12 | Aryl Bromide | High | [5] |

| HT@NC/Pd | - | KOH | Water | 90 | 1 | Aryl Halide | >95 | [6] |

Experimental Protocols

The following are detailed protocols for performing the Suzuki-Miyaura coupling with this compound using different catalyst systems.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.[2]

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Deionized water

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.

-

Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.

-

Add toluene and deionized water (4:1 v/v) to the flask.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with Aryl Chlorides using a Buchwald Ligand

This protocol is effective for more challenging aryl chloride substrates, utilizing a highly active palladium/phosphine ligand system.[3]

Materials:

-

This compound (1.5 equiv)

-

Aryl chloride (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol% Pd)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2.2 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene (degassed)

Procedure:

-

In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, SPhos, and potassium phosphate to a dry reaction vessel.

-

Add the aryl chloride and this compound.

-

Add degassed toluene.

-

Seal the vessel and heat the mixture to 100 °C with stirring.

-

Monitor the reaction for completion by GC-MS or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Wash the Celite pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and working up a Suzuki-Miyaura coupling reaction.

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

References

- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. wwjmrd.com [wwjmrd.com]

- 8. Suzuki Coupling [organic-chemistry.org]

Application Note: Choosing the Right Base for Suzuki Reactions with 4-Hydroxyphenylboronic Acid Pinacol Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key application is the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials. 4-Hydroxyphenylboronic acid pinacol ester is a valuable building block, allowing for the introduction of a phenol moiety, a common pharmacophore.

The success of a Suzuki reaction is critically dependent on the choice of base. The base plays multiple, complex roles in the catalytic cycle, and its selection is not always trivial, especially with functionalized substrates like this compound. The presence of the acidic phenolic proton introduces an additional layer of complexity that must be managed to avoid side reactions and achieve high yields. This document provides a detailed guide to understanding the role of the base and selecting the optimal conditions for this specific substrate.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base is essential for the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura reaction. Its primary functions are:

-

Activation of the Organoboron Species : The base reacts with the boronic acid or ester to form a more nucleophilic boronate species (the "boronate pathway"). This anionic boronate is more reactive towards the palladium(II) complex, facilitating the transfer of the organic group from boron to palladium.

-

Formation of a More Reactive Palladium Complex : Alternatively, the base (especially hydroxides or alkoxides) can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide or -alkoxide species (the "oxo-palladium pathway"). This species is more electrophilic and reacts readily with the neutral boronic acid or ester.

-

Acceleration of Reductive Elimination : The base can also play a role in accelerating the final reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated.

With this compound, the base can also deprotonate the phenolic hydroxyl group. This can alter the electronic properties and solubility of the substrate, potentially impacting the reaction outcome.

Figure 1. The Suzuki-Miyaura Catalytic Cycle

Key Factors for Base Selection

Choosing an appropriate base requires balancing several factors, including the reactivity of the coupling partners, the solvent system, and the presence of sensitive functional groups.

-

Basicity and Strength : Stronger bases (e.g., phosphates, hydroxides) can accelerate the reaction but may also promote side reactions like catalyst decomposition or hydrolysis of the pinacol ester. Weaker bases (e.g., carbonates, fluorides) are milder but may require higher temperatures or longer reaction times.

-

Solubility : The base must have sufficient solubility in the chosen solvent system to be effective. Inorganic bases often have limited solubility in purely organic solvents, necessitating the use of aqueous mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).

-

Counterion Effect : The cation of the base (e.g., K⁺, Na⁺, Cs⁺) can influence reaction rates. Cesium (Cs⁺) ions, being large and soft, can enhance the solubility and reactivity of other components, often leading to improved yields, albeit at a higher cost.

-

Compatibility with the Phenolic Group : A crucial consideration for this compound is the potential for the base to deprotonate the phenol. While this may not always be detrimental, a very strong base could lead to the formation of a phenoxide, altering the substrate's electronic properties and potentially leading to undesired side reactions. A moderately strong base is often the best starting point.

Common Bases for Suzuki Coupling of Aryl Boronic Esters

A screening of several common bases is often the most effective strategy to identify optimal conditions. The table below summarizes frequently used bases and provides specific considerations for their use with this compound.

| Base | Formula | Strength | Typical Solvents | Considerations for this compound |

| Potassium Phosphate | K₃PO₄ | Strong | Dioxane/H₂O, Toluene/H₂O, DMF | Often an excellent first choice. Its strength is effective for activating the pinacol ester without being overly harsh. Good for challenging or sterically hindered coupling partners. |

| Potassium Carbonate | K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/EtOH/H₂O, THF/H₂O | A reliable and cost-effective standard. Its moderate basicity is often sufficient and minimizes the risk of side reactions related to the phenolic group. |

| Cesium Carbonate | Cs₂CO₃ | Moderate | Dioxane/H₂O, DMF, Toluene | Generally more soluble and reactive than K₂CO₃ due to the cesium effect. Can significantly improve reaction rates and yields, especially in difficult couplings. |

| Sodium Carbonate | Na₂CO₃ | Moderate | Dioxane/H₂O, EtOH/H₂O | A very common and effective base. In some systems, it has been shown to provide the highest yields compared to other inorganic and organic bases. |